2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Overview
Description
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Methyl Derivatives: Formed by the reduction of the trifluoromethyl group.
Substituted Pyrazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2-[3-(aminomethyl) phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino) methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: A compound with a similar pyrazole ring and trifluoromethyl group.
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid: A compound with a trifluoromethyl group and a propanoic acid moiety.
Uniqueness
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the combination of a nitro group, trifluoromethyl group, and pyrazole ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-2-4(13(16)17)5(11-12)7(8,9)10/h2-3H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLFDRUMYVGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177493 | |
Record name | α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006957-20-5 | |
Record name | α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006957-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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